N1-(3-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Descripción
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex oxalamide derivative featuring a 3-chloro-2-methylphenyl group on one terminal and a substituted ethyl moiety on the other.
The compound’s structure combines halogenated aromatic systems (chloro, fluoro) with a methylpiperazine group, which may enhance solubility and receptor-binding capabilities. Such features are common in medicinal chemistry for optimizing pharmacokinetics and target engagement.
Propiedades
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFN4O2/c1-15-18(23)4-3-5-19(15)26-22(30)21(29)25-14-20(16-6-8-17(24)9-7-16)28-12-10-27(2)11-13-28/h3-9,20H,10-14H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQBSPJOLJFGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article details the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Details |
|---|---|
| Common Name | N1-(3-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide |
| CAS Number | 898451-83-7 |
| Molecular Formula | C22H26ClFN4O2 |
| Molecular Weight | 432.9 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of multiple functional groups enhances its potential for diverse interactions, which may lead to therapeutic effects such as:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, similar to other oxalamide derivatives which are known for their antimicrobial properties.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating a need for further investigation into its role as a chemotherapeutic agent.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related compounds found that oxalamide derivatives exhibited significant antibacterial activity against gram-positive bacteria and mycobacteria. The results indicated that certain derivatives had submicromolar activity against Staphylococcus aureus and methicillin-resistant strains (MRSA), suggesting that N1-(3-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide may possess similar activities due to structural similarities .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that certain structural modifications could enhance cytotoxicity while reducing toxicity to normal cells, indicating a favorable therapeutic index. For example, compounds with halogen substitutions demonstrated increased potency against cancer cell lines while maintaining low cytotoxicity towards primary mammalian cells .
Case Studies
-
Case Study on Antibacterial Efficacy :
- A series of oxalamide derivatives were synthesized and tested for their antibacterial properties.
- Results indicated that compounds similar to N1-(3-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide showed effective inhibition against S. aureus and Enterococcus faecalis.
-
Case Study on Anticancer Properties :
- A specific derivative was tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation.
- The study highlighted the importance of functional group orientation in enhancing biological activity.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide
- Structural Similarities: Shares the 4-methylpiperazine subunit, which is known to improve water solubility and modulate basicity. Contains a halogenated aromatic ring (4-chlorophenyl vs. 3-chloro-2-methylphenyl in the target compound).
- Key Differences: Backbone: Acetamide vs. oxalamide. Substituents: The target compound features a 4-fluorophenyl group, which may confer distinct electronic effects compared to the 3-methylphenoxy group in this analog. Fluorine’s electronegativity could enhance metabolic stability.
N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide
- Structural Similarities :
- Both are halogenated amides (chlorine in the aromatic ring).
- Include bulky aromatic substituents (isobutylphenyl vs. 3-chloro-2-methylphenyl).
- Key Differences :
- Pharmacophore : The target compound’s oxalamide and piperazine groups are absent here.
- Functionality : The propanamide backbone lacks the dual amide bonds of oxalamide, likely reducing conformational rigidity and binding specificity.
N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide
- Structural Similarities :
- Oxalamide core structure.
- Chlorinated aromatic systems.
- Key Differences: Symmetry: This compound is a bis-oxalamide, whereas the target compound is mono-oxalamide with asymmetric substituents. Complexity: The azetidinone (four-membered lactam) rings in this analog introduce steric constraints absent in the target compound.
N-(2-([1,1′-biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide
- Structural Similarities :
- Amide backbone with halogen substitution (chloroacetamide).
- Bulky aromatic groups (biphenyl vs. fluorophenyl).
- Key Differences :
- Electron-Withdrawing Groups : The trifluoromethoxy group in this compound vs. fluorine in the target compound. Trifluoromethoxy may offer greater lipophilicity.
- Piperazine Absence : Lacks the 4-methylpiperazine moiety, which is critical for solubility and target interaction in the target compound.
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
